molecular formula C13H17NO2S B2744097 Methyl 4-(thiomorpholin-4-ylmethyl)benzoate CAS No. 128982-45-6

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

Cat. No. B2744097
M. Wt: 251.34
InChI Key: LEEYOAINGYHIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” is a chemical compound with the CAS Number: 128982-45-6 and a linear formula of C13H17NO2S . It has a molecular weight of 251.35 . The IUPAC name for this compound is methyl 4-(4-thiomorpholinylmethyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” is 1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” is a solid substance with a melting point between 73 - 75 degrees Celsius .

Scientific Research Applications

Structural and Spectral Analysis

A study on the structural and spectral analysis of a Mannich base compound, closely related to "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate," reveals the compound's crystal structure, including angles and dihedral angles between molecular planes. This information is crucial for understanding the compound's reactivity, stability, and potential for forming complexes with other molecules. Such analyses are foundational in material science, contributing to the development of new materials with tailored properties (Franklin et al., 2011).

Corrosion Inhibition

Research on corrosion inhibition highlights the application of thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) and morpholin-4-methyl-phosphonic acid (MPA) in protecting metals from corrosion. These compounds demonstrate high inhibition efficiency, showcasing the potential of "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate" derivatives in industrial applications, such as in coatings to protect infrastructure and machinery (Amar et al., 2006).

Synthesis and Toxicity of Ionic Liquids

The synthesis and toxicity assessment of ionic liquids incorporating morpholinium salts indicate moderate to low toxicity, opening avenues for their use in green chemistry and industrial processes. These insights can direct research on "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate" towards environmentally friendly applications, such as solvents or catalysts in chemical syntheses (Pernak et al., 2011).

Anticorrosive Properties

Further studies on anticorrosive properties of similar compounds demonstrate the potential of "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate" derivatives in protecting carbon steel in seawater. This application is crucial for marine infrastructure and vessels, offering a means to enhance longevity and reduce maintenance costs (Amar et al., 2008).

Molecular Organization in Bilayers

A study on the molecular organization of compounds within lipid bilayers provides insights into their interactions with biological membranes. This research could inform the development of drug delivery systems or the design of compounds with selective affinity for certain cell types, impacting pharmaceutical and medical research (Kluczyk et al., 2016).

Safety And Hazards

The safety information for “Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 4-(thiomorpholin-4-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEYOAINGYHIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

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